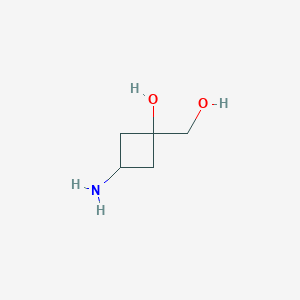
3-Amino-1-hydroxymethylcyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(hydroxymethyl)cyclobutan-1-ol is a chemical compound with a unique structure that includes an amino group, a hydroxymethyl group, and a cyclobutanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an amine and a reducing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-amino-1-(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a cyclobutanol derivative with a primary alcohol group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohol derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
科学的研究の応用
3-amino-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-amino-1-propanol: A linear alkanolamine with similar functional groups but a different structure.
4-amino-1-butanol: Another alkanolamine with a longer carbon chain.
5-amino-1-pentanol: A compound with an even longer carbon chain and similar functional groups.
Uniqueness
3-amino-1-(hydroxymethyl)cyclobutan-1-ol is unique due to its cyclobutanol ring structure, which imparts different chemical and physical properties compared to linear alkanolamines
特性
CAS番号 |
1272667-83-0 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
3-amino-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(8,2-4)3-7/h4,7-8H,1-3,6H2 |
InChIキー |
VIPCYZVURGQBRM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



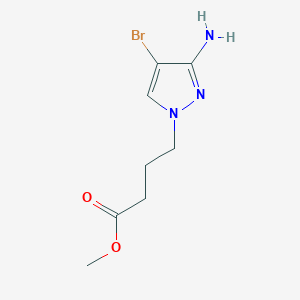
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)

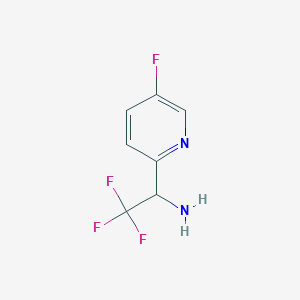

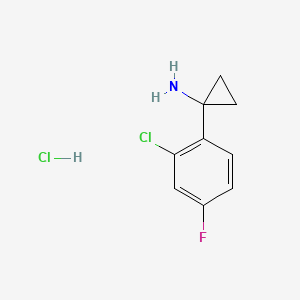

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)
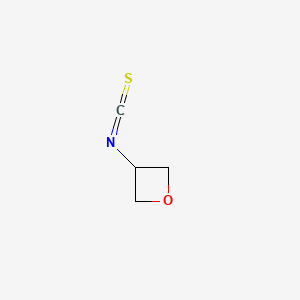
![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)

![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
